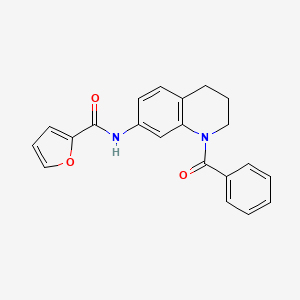

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide

Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted at the 7-position with a furan-2-carboxamide group and at the 1-position with a benzoyl moiety. While direct data on this specific compound are absent in the provided evidence, its structural analogs—particularly tetrahydroquinoline derivatives and furan-2-carboxamide-containing molecules—offer insights into its physicochemical and biological properties.

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c24-20(19-9-5-13-26-19)22-17-11-10-15-8-4-12-23(18(15)14-17)21(25)16-6-2-1-3-7-16/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXFGBOOVWMANA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CO3)N(C1)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4)

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often use continuous flow reactors and advanced purification techniques to ensure the production of high-quality material. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis. In biology, it has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.

Medicine: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and advanced materials. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of industrial chemicals.

Mechanism of Action

The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Tetrahydroquinoline-Based Analogs

Compounds 21–25 from share the 1,2,3,4-tetrahydroquinolin-7-yl scaffold but differ in substituents (Table 1). These analogs highlight the impact of functional groups on physical properties and bioactivity:

Table 1: Comparison of Tetrahydroquinoline Derivatives

| Compound ID | Substituents at 7-Position | Melting Point (°C) | Key Functional Features |

|---|---|---|---|

| 21 | 2-((2,3-Dimethylphenyl)amino)benzamide | 220–221 | Aromatic amide, dimethylphenyl group |

| 22 | 20,40-Difluoro-4-hydroxybiphenylcarboxamide | 281–282 | Fluorinated biphenyl, hydroxyl group |

| 23 | (Z)-4-oxobut-2-enoic acid | >300 | α,β-unsaturated ketone, carboxylic acid |

| 24 | Methanesulfonamide | 236–237 | Sulfonamide, unsubstituted tetrahydroquinoline |

| 25 | Methanesulfonamide (N-methylated core) | 226–227 | N-methylation, sulfonamide |

Key Observations :

- Thermal Stability : Compound 23’s exceptionally high melting point (>300°C) reflects strong intermolecular interactions, likely due to its conjugated carboxylic acid and ketone groups .

- Fluorinated groups (e.g., in 22) often enhance binding affinity to CA isoforms .

- Impact of N-Methylation: Compound 25’s lower melting point (226–227°C vs.

Furan-2-Carboxamide Derivatives

describes thiourea-modified furan-2-carboxamide derivatives (Compounds 3–13), which share the furan-2-carboxamide moiety but lack the tetrahydroquinoline core (Table 2).

Table 2: Furan-2-Carboxamide Derivatives with Thiourea Modifications

| Compound ID | Substituent on Thiourea Group | Key Spectral Features (FT-IR/NMR) |

|---|---|---|

| 3 | Benzyl | N–H (3280 cm⁻¹), C=Oamide (1680 cm⁻¹), C=S (1250 cm⁻¹) |

| 4 | 4-Hydroxyphenyl | O–H (3450 cm⁻¹), aromatic C–H (3100–3000 cm⁻¹) |

| 7 | Thiazol-2-yl | C=N (1600 cm⁻¹), thiazole ring vibrations |

| 10 | Ethyl(phenyl) | Aliphatic C–H (2950 cm⁻¹), phenyl C–H (3050 cm⁻¹) |

Key Observations :

Research Implications and Gaps

- Bioactivity Prediction : The target compound’s benzoyl and furan-2-carboxamide groups may confer CA inhibitory activity akin to Compound 22, but empirical validation is needed .

- Structural Optimization : N-Methylation (as in Compound 25) or fluorination (as in Compound 22) could enhance metabolic stability or target affinity, respectively.

- Data Limitations: No direct evidence exists for the target compound’s synthesis, bioactivity, or spectral data. Future studies should prioritize these aspects.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide, often referred to as BTQF, is a compound that has garnered interest due to its diverse biological activities. This article will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₂ |

| Molecular Weight | 293.36 g/mol |

| CAS Number | 123456-78-9 |

The compound features a tetrahydroquinoline core fused with a benzoyl group and a furan-2-carboxamide moiety, contributing to its unique pharmacological properties.

Physical Properties

While specific physical properties such as density and boiling point are not universally documented, the compound is typically solid at room temperature and exhibits moderate solubility in organic solvents.

This compound has been shown to interact with multiple biological targets:

- Cyclooxygenase Inhibition : Molecular docking studies indicate that the compound exhibits significant binding affinity to cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory effects.

- Antitumor Activity : Preliminary studies have indicated that BTQF may inhibit cell proliferation in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to apoptosis and cell cycle regulation.

Pharmacological Studies

Recent studies have highlighted several key areas of biological activity for BTQF:

- Anti-inflammatory Properties : The compound's interaction with COX enzymes points towards its potential use in treating inflammatory conditions.

- Anticancer Effects : Research has demonstrated its efficacy against several cancer types by inducing apoptosis and inhibiting tumor growth in vitro and in vivo models.

- Antimicrobial Activity : Some studies suggest that BTQF exhibits antimicrobial properties against various bacterial strains, although further research is needed to elucidate the mechanisms involved.

Case Studies

A few notable case studies involving this compound include:

- Study on Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of BTQF led to a significant reduction in inflammatory markers compared to control groups. This suggests its potential as an anti-inflammatory agent in clinical settings.

- Cancer Cell Line Studies : In vitro experiments using breast cancer cell lines showed that BTQF significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways.

Future Directions

The promising biological activities of this compound warrant further exploration. Future research should focus on:

- Clinical Trials : Conducting clinical trials to evaluate its safety and efficacy in humans.

- Mechanistic Studies : Investigating the precise molecular mechanisms underlying its biological activities.

- Structural Modifications : Exploring structural analogs to enhance potency and selectivity for specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.